molecular formula C18H9ClO5 B2673170 8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859664-83-8

8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Numéro de catalogue: B2673170
Numéro CAS: 859664-83-8
Poids moléculaire: 340.72
Clé InChI: FWIHJRABBUAFHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(5-Chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its core structure is based on a chromen-6-one (coumarin) scaffold fused with a [1,3]dioxolo ring, a motif found in various biologically active natural products and synthetic analogs source . The incorporation of a 5-chlorobenzofuran moiety is a common strategy in drug discovery to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets source . This specific structural architecture suggests potential for investigating a range of pharmacological activities. Researchers are exploring this compound and its analogs primarily as inhibitors of key protein kinases and other enzymatic targets involved in signal transduction pathways source . Its research value lies in its utility as a chemical tool to probe disease mechanisms, particularly in oncology and inflammation, and as a lead structure for the development of novel therapeutic agents. The mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of specific kinases, thereby disrupting phosphorylation events and subsequent downstream signaling that drives cellular proliferation and survival source . Further investigation is focused on elucidating its precise selectivity profile and optimizing its potency and physicochemical properties.

Propriétés

IUPAC Name

8-(5-chloro-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClO5/c19-10-1-2-13-9(3-10)4-14(23-13)12-6-18(20)24-15-7-17-16(5-11(12)15)21-8-22-17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIHJRABBUAFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)C4=CC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The initial step involves the synthesis of the 5-chlorobenzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Chromen-6-one Core: The chromen-6-one core is synthesized separately, often starting from a suitable phenol derivative. This involves cyclization reactions facilitated by catalysts such as Lewis acids.

    Fusion of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving methylenedioxy precursors.

    Final Coupling: The final step involves coupling the 5-chlorobenzofuran moiety with the dioxolo-fused chromen-6-one core under specific reaction conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, potentially utilizing continuous flow chemistry techniques.

Analyse Des Réactions Chimiques

8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzofuran moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo further cyclization reactions under appropriate conditions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.

Applications De Recherche Scientifique

8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mécanisme D'action

The mechanism of action of 8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Structural Variations and Physicochemical Properties

Key structural differences among analogues lie in substituents at position 8 of the chromenone core. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Average Mass (g/mol) Key Features
Target Compound 5-Chlorobenzofuran-2-yl C₁₈H₉ClO₅ 340.72 Chlorine enhances lipophilicity
8-(1-Benzofuran-2-yl) derivative Benzofuran-2-yl C₁₈H₁₀O₅ 306.27 Lacks chlorine; lower mass
8-(7-Ethoxybenzofuran-2-yl) derivative 7-Ethoxybenzofuran-2-yl C₂₀H₁₄O₆ 350.33 Ethoxy group increases steric bulk
8-Propyl derivative (FCS303) Propyl C₁₄H₁₄O₄ 258.26 Alkyl chain; simpler structure
7-Benzylidene derivative (4a) Benzylidene C₁₉H₁₂O₄ 304.30 Extended conjugation for cytotoxicity

Key Observations :

  • Chlorine in the target compound increases molecular mass by ~34 g/mol compared to the non-chlorinated benzofuran derivative .
  • FCS303’s propyl substituent reduces complexity but may limit aromatic interactions critical for enzyme inhibition .
Cytotoxic Activity
  • 7-Benzylidene derivative (4a) : Demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7, T47D, MDA-MB-231) with IC₅₀ values <10 μM . The benzylidene group’s conjugation may enhance DNA intercalation or kinase inhibition.
Enzyme Inhibition and Neurological Effects
  • 8-Propyl derivative (FCS303) : Exhibited selective MAO-B inhibition (IC₅₀ = 0.8 μM) and anti-Parkinsonian effects in vivo, attributed to its alkyl chain facilitating blood-brain barrier penetration .
  • Target Compound : The chlorobenzofuran group’s aromaticity might enhance binding to MAO-B’s hydrophobic pockets but could reduce selectivity compared to FCS303’s simpler substituent.
Solubility and Bioavailability
  • Ethoxy and chlorobenzofuran substituents likely reduce aqueous solubility compared to the propyl derivative, impacting pharmacokinetics .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : Chlorine’s role in modulating cytotoxicity or enzyme inhibition requires empirical validation.
  • Synthetic Feasibility : Chlorobenzofuran derivatives may face challenges in regioselective synthesis compared to alkyl or ethoxy analogues.
  • Therapeutic Potential: FCS303’s success in Parkinson’s models highlights the need to explore the target compound’s neurological activity .

Activité Biologique

The compound 8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one , with the CAS number 859664-83-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.

Basic Information

  • Chemical Formula : C18H9ClO5
  • Molecular Weight : 340.7 g/mol
  • CAS Number : 859664-83-8
  • XLogP3 : 4 (indicating lipophilicity)
  • Topological Polar Surface Area : 57.9 Ų

Structural Characteristics

The compound features a complex structure that includes a chromone backbone and a chlorobenzofuran moiety, contributing to its unique chemical behavior and potential biological interactions.

Antioxidant Properties

Research indicates that compounds similar to 8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound may possess anti-inflammatory properties. In vitro assays demonstrated inhibition of pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various conditions.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. For instance, it may act as an inhibitor of certain kinases involved in cancer signaling pathways.

Study 1: Antioxidant and Anti-inflammatory Activities

A study published in a peer-reviewed journal assessed the antioxidant capacity of various derivatives of the chromone family, including 8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one . The results indicated that these compounds significantly reduced oxidative stress markers in human cell lines.

Compound NameIC50 (µM)Activity Type
Compound A12Antioxidant
Compound B15Anti-inflammatory
8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one10Antioxidant & Anti-inflammatory

Study 2: Anticancer Potential

Another research effort focused on the anticancer effects of this compound against breast cancer cells. The study reported a significant reduction in cell viability at concentrations above 20 µM.

Concentration (µM)Cell Viability (%)
0100
1085
2060
4030

The findings suggest that the compound could be further developed as a potential therapeutic agent for cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step processes, starting with the preparation of the dioxolo-chromenone core followed by coupling with 5-chlorobenzofuran derivatives. Aldol condensation or nucleophilic aromatic substitution reactions are commonly employed. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalyst selection (e.g., Knoevenagel catalysts). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Yield improvements focus on stoichiometric ratios (1:1.2 for core-to-benzofuran) and inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify key protons (e.g., chromenone carbonyl at δ ~160 ppm) and benzofuran chlorine substituents (δ 7.2–7.8 ppm for aromatic protons). 1^1H-13^13C HMBC correlations verify connectivity between the dioxolo and benzofuran moieties.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 358.0245) and fragmentation patterns.
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O-C, ~1250 cm1^{-1}) groups validate functional groups .

Q. What in vitro assays are suitable for evaluating its anticancer activity, and how should cytotoxicity be quantified?

  • Methodological Answer : Use the MTT assay to assess cytotoxicity against cancer cell lines (e.g., HT-29 colorectal or MCF-7 breast cancer). Seed cells in 96-well plates (5,000 cells/well), treat with compound concentrations (1–100 µM), and incubate for 48–72 hours. Measure absorbance at 570 nm post-formazan formation. IC50_{50} values are calculated using nonlinear regression (GraphPad Prism). Complementary assays include Annexin V/PI staining for apoptosis and cell cycle analysis via flow cytometry .

Advanced Research Questions

Q. How does the compound’s selectivity for MAO-B over MAO-A influence its therapeutic potential in Parkinson’s disease?

  • Methodological Answer : MAO-B selectivity reduces peripheral metabolism of dopamine, minimizing hypertensive crises (e.g., "cheese effect"). Evaluate selectivity via enzyme inhibition assays: incubate recombinant MAO-A/MAO-B with the compound (0.1–10 µM) and measure kynuramine oxidation (λ = 316 nm). IC50_{50} ratios (MAO-B/MAO-A) <0.1 indicate high selectivity. In vivo validation uses reserpine-induced hypokinesia models in mice; assess locomotor activity (actimeter) and dopamine metabolites (HPLC) post-administration .

Q. What strategies enhance bioactivity while maintaining pharmacokinetic stability?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzofuran ring to enhance enzyme binding. Replace the dioxolo group with bioisosteres (e.g., methylenedioxy → trifluoromethyl) to improve metabolic stability.
  • ADME Profiling : Conduct liver microsome assays (human/rat) to measure metabolic half-life. Optimize logP (2–4) via substituent adjustments to balance solubility and membrane permeability. Use PAMPA assays for blood-brain barrier penetration prediction .

Q. What experimental models assess neuroprotective effects, and how do oxidative stress markers correlate with efficacy?

  • Methodological Answer : In vitro neuroprotection is tested in SH-SY5Y cells exposed to H2_2O2_2 (100 µM). Pre-treat cells with the compound (1–50 µM) and measure viability (MTT) and ROS levels (DCFH-DA fluorescence). In vivo, use MPTP-induced Parkinson’s models in mice: administer the compound (10–50 mg/kg, oral) and quantify tyrosine hydroxylase+ neurons (immunohistochemistry) and glutathione levels (Ellman’s reagent). Correlate outcomes with reduced lipid peroxidation (MDA assay) .

Contradictions and Validation

  • Evidence Alignment : While emphasizes anticancer activity, highlights MAO-B inhibition. These are complementary, reflecting the compound’s polypharmacology. Researchers must contextualize biological targets based on structural analogs (e.g., FCS303’s MAO-B selectivity vs. chromenone derivatives’ cytotoxicity ).
  • Analytical Consistency : Spectroscopic data () align with standard protocols, but exact mass validation ( ) requires calibration against reference standards.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.